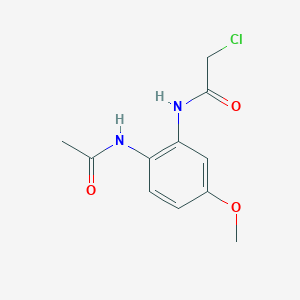

N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide

Beschreibung

N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide: is an organic compound that features a combination of acetylamino, methoxy, and chloro functional groups attached to a phenyl ring

Eigenschaften

IUPAC Name |

N-(2-acetamido-5-methoxyphenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-7(15)13-9-4-3-8(17-2)5-10(9)14-11(16)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHJYPUDXLVXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide typically involves the following steps:

Acetylation: The starting material, 2-amino-5-methoxyphenol, undergoes acetylation using acetic anhydride to form 2-acetylamino-5-methoxyphenol.

Chlorination: The acetylated product is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to yield N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

Reduction: The acetylamino group can be reduced to an amino group.

Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide, thiourea, or sodium methoxide.

Major Products:

- Oxidation of the methoxy group can yield 2-acetylamino-5-formyl-phenyl-2-chloro-acetamide.

- Reduction of the acetylamino group can yield 2-amino-5-methoxy-phenyl-2-chloro-acetamide.

- Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have synthesized derivatives of N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide to evaluate their anticonvulsant properties. One study focused on the synthesis of various N-phenylacetamide derivatives, which were tested for their efficacy in animal models of epilepsy. The results indicated that specific derivatives exhibited significant activity in maximal electroshock (MES) tests, suggesting their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| Compound 20 | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

This table summarizes the median effective dose (ED50) and toxic dose (TD50) for selected compounds, highlighting the promising safety profile of certain derivatives compared to established AEDs.

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. A study synthesized bis-chloroacetamide derivatives and assessed their antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that specific sulfide derivatives derived from N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide exhibited significant inhibition rates, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Sulfide Derivatives

| Compound | Inhibition Against S. aureus (%) | Inhibition Against P. aeruginosa (%) |

|---|---|---|

| Sulfide Derivative 7 | 83.4 | 78.8 |

Synthesis Techniques

N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide can be synthesized through various chemical reactions involving nucleophilic substitutions and acylation processes. For instance, the reaction of 4-aminoacetophenone with chloroacetyl chloride leads to the formation of the desired compound .

Structural Analysis

The crystal structure of N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide has been analyzed using techniques such as X-ray diffraction and Hirshfeld surface analysis, which provide insights into its molecular geometry and intermolecular interactions . Understanding these structural characteristics is crucial for predicting the compound's reactivity and interaction with biological targets.

Future Directions in Research

The ongoing research into N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide suggests several potential avenues for future exploration:

- Development of New Antiepileptic Drugs: Continued synthesis and testing of derivatives may lead to more effective treatments for epilepsy.

- Exploration of Antioxidant Properties: Investigating the antioxidant capabilities of this compound could unveil additional therapeutic applications, particularly in oxidative stress-related disorders.

- Agricultural Applications: Given its biological activity, there may be potential for this compound in agricultural settings as a pesticide or herbicide.

Wirkmechanismus

The mechanism by which N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

- N-(2-Acetylamino-5-methoxy-phenyl)-2-(4-morpholinyl)acetamide

- N-(2-Acetylamino-5-methoxy-phenyl)-2-(1H-benzimidazol-2-ylthio)acetamide

- 1-(2-Amino-5-methoxy-phenyl)-ethanone

Uniqueness: N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide is unique due to the presence of the chloro group, which allows for further functionalization through substitution reactions

Biologische Aktivität

N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an acetylamino group, a methoxy group, and a chloroacetamide moiety. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

The biological activity of N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. It has been investigated as a biochemical probe for studying enzyme mechanisms, which may involve inhibition or modulation of enzyme activity. The chloro group allows for further functionalization, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide exhibits notable antimicrobial properties. It has shown effectiveness against various pathogens, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative bacteria : Less effective against Escherichia coli.

- Fungi : Moderately effective against Candida albicans.

The antimicrobial efficacy appears to vary based on the positioning of substituents on the phenyl ring, influencing lipophilicity and membrane permeability .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

Anticancer Potential

In addition to its antimicrobial properties, N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide has been explored for anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, potentially through apoptosis induction and inhibition of key signaling pathways involved in tumor growth .

Case Studies and Research Findings

- Antimicrobial Testing : A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides showed that compounds similar to N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide met Lipinski’s rule of five and demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Another research highlighted the compound's potential as an anticancer agent by assessing its cytotoxicity against human tumor cell lines. The results indicated promising IC50 values, suggesting effective inhibition of cancer cell proliferation .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and its molecular targets, supporting its role as an inhibitor in various biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.